molecular formula C8H11ClN2 B1485626 2-Chloro-4,5,6-trimethylpyridin-3-amine CAS No. 2140305-48-0

2-Chloro-4,5,6-trimethylpyridin-3-amine

Cat. No.: B1485626
CAS No.: 2140305-48-0
M. Wt: 170.64 g/mol
InChI Key: APIDHRIYWNOMGH-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6-trimethylpyridin-3-amine is a substituted pyridine derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . Its structure features a chlorine atom at position 2, three methyl groups at positions 4, 5, and 6, and an amine group at position 3. The compound is cataloged under CAS numbers EN300-22823653 and EN300-28263172 .

Properties

IUPAC Name

2-chloro-4,5,6-trimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDHRIYWNOMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 2-chloro-4,5,6-trimethylpyridin-3-amine typically follows multi-step synthetic routes involving:

  • Starting from pyridine derivatives with appropriate methyl substitutions.
  • Introduction of amino groups at the 3-position.
  • Chlorination at the 2-position.
  • Selective functional group transformations under controlled conditions.

Two main approaches are highlighted in literature:

Preparation from Pyridoxine Derivatives

One reported method involves synthesis starting from pyridoxine (vitamin B6) derivatives, which inherently contain the 2,4,5-trimethylpyridin-3-ol core. The key steps include:

  • Chlorination of hydroxymethyl groups: The two hydroxymethyl groups on pyridoxine are chlorinated to form chloromethyl intermediates.
  • Reductive cleavage: These chloromethyl groups are reductively cleaved to yield methyl-substituted pyridine derivatives.
  • Ring bromination: The methylated pyridine is brominated at the 6-position to produce 6-bromo-2,4,5-trimethylpyridin-3-ol, which serves as a substrate for further transformations.

This method, developed and refined by Chaudhary et al., provides a robust route to obtain the core substituted pyridine structure which can then be converted into the target amine compound by further amination reactions.

Catalytic Amination and Halogenation Approach

An alternative industrially relevant method involves a two-step synthesis starting from 2,6-dichloro-3-amino-4-alkylpyridines, which can be adapted for 4,5,6-trimethyl substitution patterns:

  • Step 1: Catalytic dehalogenation
    Using hydrogen gas in the presence of a palladium/carbon catalyst, selective removal of chlorine atoms occurs to yield 3-amino-4-alkylpyridines.

  • Step 2: Selective chlorination at the 2-position
    The amino-substituted pyridine is then chlorinated in the 2-position using an aqueous solution of hydrochloric acid and hydrogen peroxide (HCl/H2O2). This step is carried out at controlled temperatures (30–50 °C) to ensure regioselectivity.

  • Work-up and purification
    The reaction mixture undergoes fractional extraction at different pH levels to isolate the desired 2-chloro-3-amino-4-alkylpyridine. Organic solvents such as methylene chloride or chloroform are used for extraction, followed by pH adjustments to precipitate and purify the product.

This method is advantageous for scale-up due to mild reaction conditions and the use of catalytic hydrogenation, which provides high selectivity and yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Pyridoxine-based synthesis Pyridoxine (vitamin B6) derivatives Chlorination, reductive cleavage, bromination Access to complex substituted pyridines Multi-step, requires handling of chlorinated intermediates
Catalytic amination & chlorination 2,6-Dichloro-3-amino-4-alkylpyridines Pd/C catalyst, H2 gas, HCl/H2O2, 30–50 °C Scalable, selective, mild conditions Requires careful control of pH and extraction steps

Detailed Research Findings and Notes

  • Pyridoxine route: The hydroxymethyl groups on pyridoxine are first converted to chlorides, then reductively cleaved to methyl groups, followed by selective bromination to prepare intermediates suitable for amination. This route allows for the synthesis of 2,4,5-trimethylpyridin-3-ol derivatives, which are precursors to the target amine.

  • Catalytic hydrogenation and chlorination: The use of palladium on carbon as a catalyst under hydrogen atmosphere efficiently removes halogens from the pyridine ring, converting dichloropyridines to amino-substituted pyridines. Subsequent chlorination with HCl/H2O2 is highly selective for the 2-position, avoiding over-chlorination or side reactions.

  • Extraction and purification: After chlorination, the reaction mixture is acidified and extracted with halohydrocarbon solvents. Adjusting the pH between -1 and +1 allows for effective separation of the product from by-products. Further pH adjustment to 3.5–5 and addition of sodium sulfite aids in removing residual oxidants and impurities.

  • Safety considerations: The chlorination step with H2O2 requires careful control of concentration and temperature to prevent explosive hazards. Preferred H2O2 concentrations are 20–35 wt.% for industrial safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,6-trimethylpyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 4,5,6-trimethylpyridin-3-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 4,5,6-trimethylpyridin-3-amine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
2-Chloro-4,5,6-trimethylpyridin-3-amine serves as an important intermediate in the synthesis of several pharmaceutical agents. Its reactivity facilitates the formation of complex heterocyclic structures that are crucial in drug development. For instance, derivatives of this compound have been employed in the synthesis of kinase inhibitors, which are vital for cancer therapy .

1.2 Case Study: FGFR4 Inhibitors
Recent research has highlighted the synthesis of aminotrimethylpyridinol derivatives, which include modifications of this compound. These derivatives exhibit potent inhibitory activity against FGFR4 (Fibroblast Growth Factor Receptor 4), a target implicated in various cancers. One notable derivative demonstrated selectivity over FGFR1-3 and showed significant anti-proliferative effects on hepatocellular carcinoma (HCC) cell lines .

CompoundIC50 (nM)Selectivity over FGFR1-3
6O75.3398 - 664 fold
Control>50,000-

1.3 Mechanism of Action
The mechanism by which this compound acts involves its ability to undergo nucleophilic substitution due to the presence of the amine group and halogen atoms. This characteristic allows it to form stable carbon-nitrogen bonds essential for developing therapeutic compounds .

Agrochemical Applications

2.1 Herbicide and Pesticide Development
In agrochemistry, this compound is utilized as a precursor for synthesizing herbicides and pesticides. The structural features of this compound enable it to interact with specific biological pathways in pests and weeds, enhancing the efficacy and specificity of agrochemical products .

2.2 Environmental Impact
The design of agrochemicals based on this compound aims to reduce environmental impact by targeting specific pests while minimizing collateral damage to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Organic Materials
Beyond its applications in life sciences, this compound is also significant in material science. It is involved in the development of novel organic materials that exhibit enhanced properties such as durability and electrical conductivity .

3.2 Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymers to improve their chemical resistance and mechanical strength. Such enhancements are valuable for creating advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6-trimethylpyridin-3-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-4,5,6-trimethylpyridin-3-amine, highlighting differences in substituents, molecular properties, and similarity scores derived from CAS data :

Compound Name Molecular Formula Substituents Mol. Weight CAS Number Similarity Score Key Differences
This compound C₈H₁₁ClN₂ Cl (C2), Me (C4, C5, C6), NH₂ (C3) 170.64 EN300-22823653 Reference Reference compound; three methyl groups enhance steric bulk.
6-Chloro-2-methylpyridin-3-amine C₆H₇ClN₂ Cl (C6), Me (C2), NH₂ (C3) 142.59 145934-89-0 0.89 Fewer methyl groups; chlorine at C6 instead of C2.
2-Chloro-6-methylpyridin-4-amine C₆H₇ClN₂ Cl (C2), Me (C6), NH₂ (C4) 142.59 164666-68-6 0.78 Amine group at C4; reduced steric hindrance compared to target compound.
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine C₆H₃Cl₂F₃N₂ Cl (C2, C6), CF₃ (C4), NH₂ (C3) 234.00 175277-67-5 0.82 Trifluoromethyl group increases hydrophobicity; dual chlorine atoms enhance reactivity.
2-Chloro-5-(trifluoromethyl)pyridin-4-amine C₆H₄ClF₃N₂ Cl (C2), CF₃ (C5), NH₂ (C4) 195.56 1061358-78-8 0.81 Trifluoromethyl at C5; amine at C4 alters electronic distribution.

Key Findings:

Electron-withdrawing groups (e.g., Cl, CF₃) influence electronic distribution. For instance, 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine exhibits enhanced electrophilicity at C4 due to CF₃, making it more reactive in coupling reactions .

Pharmacological Relevance: Chloro-pyridine derivatives are frequently employed in antimalarial drug synthesis. For example, 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives () use chloro-nicotinonitrile analogs as intermediates, suggesting that this compound could serve a similar role . Pyrido[3,2-d]pyrimidin-4-amine derivatives () highlight the importance of chloro substituents in kinase inhibitor scaffolds. The target compound’s methyl groups may improve metabolic stability compared to less substituted analogs .

Synthetic Utility :

  • Chloro-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine in ) are used to activate carboxylic groups, suggesting that the chlorine in this compound could facilitate similar coupling reactions, albeit with steric limitations .

Biological Activity

2-Chloro-4,5,6-trimethylpyridin-3-amine is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C_9H_11ClN
  • CAS Number : 2140305-48-0

The synthesis typically involves the chlorination of 4,5,6-trimethylpyridin-3-amine using thionyl chloride (SOCl₂) under reflux conditions in an inert solvent like dichloromethane or chloroform. This specific substitution pattern influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, such as enzymes and receptors. The chlorine substituent allows for nucleophilic substitution reactions, while the methyl groups may enhance lipophilicity, affecting membrane permeability and binding affinity.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Anticancer Properties : Research indicates that derivatives of trimethylpyridine compounds can exhibit significant anticancer activity. For instance, a related compound demonstrated a strong inhibitory effect on c-Met kinase, which is implicated in various cancers . This suggests that this compound could potentially be developed as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways critical for cell survival and proliferation. Its ability to bind to active sites of enzymes can lead to altered enzyme activity and subsequent cellular effects.

In Vivo Studies

In vivo studies using chick chorioallantoic membrane (CAM) models have shown that related trimethylpyridine derivatives significantly inhibit tumor growth and angiogenesis in xenografted tumors . This supports the hypothesis that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological Activity
4,5,6-Trimethylpyridin-3-amineLacks chlorineLower reactivity and potential activity
2-Chloro-3,5,6-trimethylpyridineDifferent substitutionDistinct chemical properties
2-Chloro-4,5-dimethylpyridin-3-amineOne less methyl groupAffects steric and electronic properties

The presence of the chlorine atom in this compound contributes to its unique biological profile compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,5,6-trimethylpyridin-3-amine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via halogenation of a pre-functionalized pyridine scaffold. A common approach involves electrophilic substitution using chlorinating agents (e.g., POCl₃) on a tri-substituted pyridine precursor. For example, methylation at the 4,5,6-positions is typically achieved via Friedel-Crafts alkylation or Kumada coupling, followed by selective chlorination at the 2-position . Reaction temperature (60–100°C) and stoichiometry of chlorinating agents significantly affect yield. Evidence from analogous pyridine derivatives suggests that excess POCl₃ (1.5–2.0 eq.) under reflux conditions maximizes chlorination efficiency while minimizing side products like overhalogenated species .

Q. How can NMR and mass spectrometry distinguish structural isomers of this compound?

Answer:

  • ¹H NMR : Methyl groups at 4,5,6-positions produce distinct splitting patterns due to their proximity to the amine and chlorine. For example, the 4-methyl group (adjacent to the amine) shows deshielding (~δ 2.3–2.5 ppm), while 5- and 6-methyl groups appear upfield (~δ 2.1–2.2 ppm) .
  • ¹³C NMR : The chlorine atom induces a deshielding effect on C2 (~δ 125–130 ppm), while the amine group shifts C3 to δ 150–155 ppm.
  • HRMS : The molecular ion [M+H]⁺ at m/z 170.64 (C₈H₁₁ClN₂) confirms the base structure. Fragmentation patterns (e.g., loss of Cl or methyl groups) differentiate it from isomers like 2-chloro-3,4,5-trimethylpyridin-6-amine .

Q. What are the stability considerations for long-term storage of this compound?

Answer: The compound is sensitive to light and moisture due to its amine and chloro substituents. Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials is recommended. Degradation products may include oxidation of the amine to nitro groups or hydrolysis of the C–Cl bond, detectable via TLC (Rf shift) or HPLC .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing chlorine at C2 and electron-donating methyl groups at C4,5,6 create a polarized ring system. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at C3, where the amine group acts as a directing ligand. Computational studies (DFT) on similar chloro-methylpyridines show that the LUMO at C3 is lowered by 0.8–1.2 eV compared to unsubstituted pyridines, favoring nucleophilic attack .

Q. What conflicting data exist regarding the biological activity of structurally analogous compounds, and how can they be resolved?

Answer: Contradictions arise in reported IC₅₀ values for antimicrobial activity. For example, this compound derivatives show variable efficacy against S. aureus (IC₅₀: 8–25 μM) depending on assay conditions. Discrepancies may stem from:

  • Solubility : DMSO vs. aqueous buffers alter bioavailability.
  • Protonation state : The amine group’s pKa (~4.5) affects membrane permeability in acidic microenvironments.
    Standardizing assays (e.g., microbroth dilution in pH 7.4 PBS) and using isosteric analogs (e.g., replacing Cl with CF₃) can clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict regioselectivity in further functionalization?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For this compound:

  • Nucleophilic sites : C3 (amine-adjacent) has the highest electron density.
  • Electrophilic sites : C2 (Cl-substituted) is electron-deficient.
    MD simulations (AMBER) further predict that steric hindrance from methyl groups at C4,5,6 directs reagents toward C3 in SNAr reactions .

Methodological Challenges and Solutions

Q. How to resolve low yields in amination reactions involving this compound?

Answer: Low yields (~30–40%) in Buchwald-Hartwig amination are attributed to steric hindrance from methyl groups. Strategies include:

  • Ligand optimization : Bulky ligands (XPhos) improve palladium catalyst turnover.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition .

Q. What analytical techniques best characterize degradation products?

Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., 4,5,6-trimethylpyridin-3-amine) via parent ion fragmentation.
  • X-ray crystallography : Resolves structural changes in degraded crystals, confirming loss of Cl or oxidation .

Structural and Functional Analogues

Analog Key Difference Impact on Activity Reference
5-Bromo-2-chloro-6-methylpyridin-3-amineBr at C5 vs. methyl at C5Enhanced halogen bonding with targets
4-Chloro-6-(trifluoromethyl)pyridin-3-amineCF₃ at C6 vs. methyl at C6Increased lipophilicity (logP +0.7)
2-Chloro-3-iodopyridin-4-amineI at C3 vs. methyl at C4,5,6Improved cross-coupling efficiency

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5,6-trimethylpyridin-3-amine
Reactant of Route 2
2-Chloro-4,5,6-trimethylpyridin-3-amine

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